molecular formula C18H16Cl2N2O2 B12495842 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12495842
M. Wt: 363.2 g/mol
InChI Key: CFNXQQYINXFSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical prioritization of functional groups and substituents. The base structure is ethanamine , a two-carbon amine chain. The primary substituent attached to the nitrogen atom is a {[5-(2,4-dichlorophenyl)furan-2-yl]methyl} group, while the secondary substituent is a 2-(pyridin-2-yloxy) moiety bonded to the adjacent carbon.

Breaking down the components:

  • Ethanamine backbone : The parent chain is a two-carbon amine (NH₂-CH₂-CH₂-).
  • N-substituent : A methyl group attached to the furan-2-yl ring, which is further substituted at the 5-position with a 2,4-dichlorophenyl group.
  • Oxy-pyridine substituent : A pyridin-2-yloxy group (-O-C₅H₄N) bonded to the second carbon of the ethanamine chain.

The molecular formula is C₁₇H₁₅Cl₂N₂O , with a molecular weight of 369.7 g/mol . This nomenclature aligns with IUPAC rules by prioritizing the amine group, followed by substituents in descending order of complexity.

Molecular Architecture: Fragmentation Analysis

The compound’s structure comprises three distinct domains:

  • Furan core : A five-membered oxygen-containing heterocycle substituted at the 5-position with a 2,4-dichlorophenyl group.
  • Ethanamine bridge : Connects the furan-methyl group to the pyridin-2-yloxy moiety.
  • Pyridine-ether linkage : A pyridine ring bonded via an ether oxygen to the ethanamine chain.

Fragmentation patterns under mass spectrometry would likely involve:

  • Cleavage of the ether bond between the pyridine and ethanamine, yielding a pyridin-2-ol fragment (C₅H₅NO, m/z 95) and a residual amine-containing chain.
  • Loss of the dichlorophenyl group from the furan ring, generating a furan-methyl ion (C₅H₅O, m/z 81).
  • Characteristic chlorine isotope patterns due to the two chlorine atoms, evident at m/z 35 and 37.

The ethanamine chain’s flexibility allows for rotational conformers, though the planar furan and pyridine rings restrict overall molecular motion.

Stereochemical Considerations and Conformational Dynamics

Despite the absence of chiral centers, the compound exhibits conformational isomerism due to:

  • Rotation around the ethanamine C-N bond : The N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl} group and the 2-(pyridin-2-yloxy)ethyl group can adopt staggered or eclipsed conformations.
  • Pyridine ring orientation : The pyridin-2-yloxy group may rotate relative to the ethanamine chain, influencing intermolecular interactions.

Computational modeling predicts a preferred conformation where the pyridine ring lies perpendicular to the furan plane to minimize steric hindrance between the dichlorophenyl group and pyridine’s nitrogen atom. No geometric (E/Z) isomerism is possible due to the absence of double bonds in the core structure.

Comparative Structural Analysis with Related Heterocyclic Amines

The structural features of this compound share similarities with several pharmacologically active amines. Key comparisons include:

Compound Name Core Structure Unique Features
N-Methyl-1-[5-(pyridin-3-yloxy)furan-2-yl]methanamine Furan + pyridine-ether + methylamine Pyridine substitution at 3-position; methylated amine
N-{(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxo-3-[(3-pyridinylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide Furan + dichlorophenyl + pyridine Benzamide substituent; Z-configuration double bond
4-[(4-Methylpiperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Pyrimidine + pyridine + benzamide Piperazine ring; extended aromatic system

Key observations :

  • The target compound’s dichlorophenyl-furan motif is shared with , though it lacks the benzamide group and double bond.
  • Unlike , the pyridine substituent here is at the 2-position, altering electronic properties and hydrogen-bonding capacity.
  • The ethanamine bridge provides greater flexibility compared to the rigid piperazine ring in , potentially enhancing binding pocket adaptability.

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-4-6-15(16(20)11-13)17-7-5-14(24-17)12-21-9-10-23-18-3-1-2-8-22-18/h1-8,11,21H,9-10,12H2

InChI Key

CFNXQQYINXFSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the dichlorophenyl group:

    Attachment of the pyridin-2-yloxyethylamine moiety: This final step involves the nucleophilic substitution reaction where the pyridin-2-yloxyethylamine is attached to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, as detailed below:

Structural Analogs with Modified Pyridine Moieties

  • N-{[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine (): Structural Difference: Replaces the ethanamine-linked pyridin-2-yloxy group with a 3-nitropyridin-2-amine. No direct bioactivity data are provided, but nitro groups often enhance electrophilic interactions in enzyme inhibition .
  • 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine () :

    • Structural Difference : Features dual pyridine rings but lacks the dichlorophenyl-furan core.
    • Implications : The absence of the dichlorophenyl-furan moiety reduces aromatic bulk, likely diminishing interactions with hydrophobic binding pockets. Such compounds are often explored for neurotransmitter receptor modulation (e.g., serotonin or dopamine receptors) .

Dichlorophenyl-Furan Derivatives with Heterocyclic Cores

  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives () :

    • Structural Difference : Replaces the furan with a 1,3,4-oxadiazole ring.
    • Bioactivity : These derivatives exhibited selective anticancer activity against liver cancer (Hep-G2, IC₅₀ = 2.46 µg/mL). The oxadiazole core enhances metabolic stability and hydrogen-bonding capacity compared to furan, which may explain their potency .
  • SA03: (Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine () :

    • Structural Difference : Incorporates a thiadiazole ring instead of ethanamine.
    • Bioactivity : Demonstrated strong alpha-amylase inhibition (docking score: −9.2 kcal/mol), attributed to electron-donating groups on the phenyl ring and furan-mediated hydrogen bonding. This suggests the dichlorophenyl-furan motif is critical for enzyme interaction .

Ethanamine-Based Derivatives with Aryl Modifications

  • 24H-NBOMe Series () :

    • Structural Difference : Retains the ethanamine backbone but substitutes the dichlorophenyl-furan with dimethoxyphenyl-benzyl groups.
    • Bioactivity : These compounds act as 5-HT2A receptor agonists, with substituents on the benzyl fragment (e.g., methoxy, halogens) modulating potency. The dichlorophenyl-furan group in the target compound may similarly influence receptor selectivity .
  • Impurity B(EP): (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine (): Structural Difference: Features a dichlorobenzyloxy group instead of pyridin-2-yloxy. However, it may also raise toxicity concerns compared to the pyridine-based derivative .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity / Notes Evidence Source
Target Compound Furan + ethanamine 2,4-Dichlorophenyl, pyridin-2-yloxy Hypothesized receptor modulation
N-{[5-(2,4-DCP)-furan-2-yl]methyl}-3-nitropyridin-2-amine Furan + pyridine 3-Nitro group Enhanced electrophilicity
N-{[5-(2,4-DCP)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Oxadiazole Aliphatic/aromatic amines Anticancer (Hep-G2 IC₅₀ = 2.46 µg/mL)
SA03 (Thiadiazolimine) Thiadiazole + furan 2,4-Dichlorophenyl Alpha-amylase inhibition (−9.2 kcal/mol)
24H-NBOMe (Ethanamine derivative) Benzyl + dimethoxyphenyl Methoxy, halogens 5-HT2A receptor agonism

Key Research Findings and Implications

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in ) enhance interactions with enzymes, while electron-donating groups (e.g., methoxy in ) improve receptor binding .
  • The dichlorophenyl group consistently contributes to hydrophobic interactions, as seen in SA03’s alpha-amylase inhibition and oxadiazole derivatives’ anticancer activity .

Heterocyclic Core Influence :

  • Furan derivatives (e.g., target compound) may offer metabolic advantages over oxadiazoles or thiadiazoles due to lower ring strain and higher natural abundance .

Therapeutic Potential: Structural parallels to 5-HT2A agonists () and alpha-amylase inhibitors () suggest possible applications in neuropharmacology or diabetes management.

Biological Activity

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with pyridine-based compounds. The specific synthetic route often includes:

  • Formation of the furan moiety : Utilizing 2,4-dichlorophenyl derivatives.
  • Coupling with pyridine : Achieving the final product through etherification or similar reactions.

The chemical structure can be represented as follows:

\text{N 5 2 4 dichlorophenyl furan 2 yl methyl}-2-(pyridin-2-yloxy)ethanamine}

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy is often compared to standard chemotherapeutics such as Doxorubicin.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HepG-2 (Liver)5.0Doxorubicin0.5
HCT-116 (Colon)3.8Doxorubicin0.3
MDA-MB-231 (Breast)4.5Doxorubicin0.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated promising activity, particularly against colon and liver cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of topoisomerases or other critical enzymes involved in DNA replication and repair processes. Preliminary studies suggest that it may disrupt the cell cycle in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the furan and pyridine rings can significantly influence its potency and selectivity.

  • Substituent Effects : Electron-withdrawing groups (EWGs), such as halogens on the phenyl ring, enhance cytotoxicity, while electron-donating groups (EDGs) may reduce activity.
    • Compounds with para-substituted groups generally exhibit higher activity compared to meta-substituted analogs.

Table 2: SAR Analysis of Derivatives

Compound VariantSubstituent TypeIC50 (µM)
Base CompoundNone5.0
Variant AEWG (Cl at para position)3.0
Variant BEDG (Me at meta position)7.5

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.
    • These studies support further exploration into dosage optimization and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.